molecular formula C6H10BClN2O2 B6166830 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride CAS No. 2057507-24-9

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride

Cat. No.: B6166830
CAS No.: 2057507-24-9
M. Wt: 188.42 g/mol
InChI Key: UGWPVFDYCNXMBC-UHFFFAOYSA-N
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Description

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is a heterocyclic boronic acid derivative with a fused pyrroloimidazole core. Its structure features a bicyclic system (pyrrolidine fused to an imidazole ring) and a boronic acid group at the 3-position, stabilized as a hydrochloride salt. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex pharmaceuticals and agrochemicals due to its ability to form stable boronates under mild conditions .

Properties

CAS No.

2057507-24-9

Molecular Formula

C6H10BClN2O2

Molecular Weight

188.42 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylboronic acid;hydrochloride

InChI

InChI=1S/C6H9BN2O2.ClH/c10-7(11)5-4-8-6-2-1-3-9(5)6;/h4,10-11H,1-3H2;1H

InChI Key

UGWPVFDYCNXMBC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2N1CCC2)(O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted imidazoles and pyrroles.

    Introduction of the Boronic Acid Group: The boronic acid group is usually introduced via a palladium-catalyzed borylation reaction. This involves the use of a boron source such as bis(pinacolato)diboron and a palladium catalyst under inert atmosphere conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclization and borylation steps, which enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are used for cross-coupling reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that boronic acid derivatives exhibit significant anticancer properties. Specifically, {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride has been studied for its ability to inhibit proteasome activity, which is crucial for cancer cell survival. A study demonstrated that this compound could effectively induce apoptosis in various cancer cell lines by disrupting protein homeostasis and promoting cell cycle arrest .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on serine proteases, which play a role in various physiological processes and disease states. In vitro assays revealed that the compound binds effectively to the active site of these enzymes, leading to a decrease in their activity .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound's boronic acid functionality allows for the coupling with aryl halides under mild conditions, facilitating the synthesis of complex organic molecules .

Synthesis of Novel Compounds
The unique structure of this compound enables the development of new chemical entities. Researchers have utilized this compound as a building block to synthesize various heterocyclic compounds with potential biological activities. For example, derivatives have been synthesized and evaluated for their antimicrobial properties .

Materials Science

Polymer Chemistry
In materials science, boronic acids are known for their ability to form dynamic covalent bonds with diols. This characteristic has been exploited in creating responsive polymeric materials. Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli such as pH and temperature changes .

Nanomaterials Development
The compound's boron functionality is also significant in the development of nanomaterials. It has been used to functionalize nanoparticles for targeted drug delivery systems. The ability to modify surface properties allows for improved interaction with biological systems and enhanced therapeutic efficacy .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines through proteasome inhibition.
Study 2Enzyme InhibitionEffective inhibition of serine proteases; potential therapeutic applications in metabolic disorders.
Study 3Organic SynthesisSuccessful use in Suzuki-Miyaura reactions; facilitated the formation of complex organic molecules.
Study 4Polymer ChemistryEnhanced mechanical properties of polymer matrices; responsiveness to environmental changes.
Study 5Nanomaterials DevelopmentFunctionalization of nanoparticles for targeted drug delivery; improved therapeutic efficacy observed.

Mechanism of Action

The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity as an enzyme inhibitor. The pyrrolo[1,2-a]imidazole core can also engage in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₀BN₃O₂·HCl
  • Molecular Weight : ~215.5 g/mol (exact value varies by isotopic composition).
  • Synthesis : Typically synthesized via palladium-catalyzed borylation of halogenated pyrroloimidazole precursors. details a related synthesis route involving formic acid-mediated cyclization followed by boronic acid functionalization .

Comparison with Similar Compounds

Structural Analogues

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde

  • Molecular Formula : C₈H₉N₂O
  • Molecular Weight : 149.17 g/mol
  • Key Differences : Replaces the boronic acid group with an aldehyde (-CHO), enabling nucleophilic additions or reductive amination. Used in medicinal chemistry for scaffold diversification .
  • Application : Intermediate in synthesizing carbazole derivatives (e.g., ’s 9c) .

3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride

  • Molecular Formula : C₇H₈BrClN₂O₂
  • Molecular Weight : 283.51 g/mol
  • Key Differences : Bromine substitution enhances electrophilicity for SNAr reactions, while the carboxylic acid group allows peptide coupling. Used in PROTAC synthesis (e.g., ) .

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.19 g/mol
  • Key Differences : Hydroxyl group improves solubility but reduces stability in acidic conditions. Applied in prodrug design .

Functional Analogues

(1H-Benzo[d][1,2,3]triazol-5-yl)methanone derivatives

  • Example : Compound 27 ()
    • Molecular Formula : C₁₃H₁₄N₄O·HCl
    • Molecular Weight : 297.7 g/mol
    • Key Differences : Benzotriazole core enhances π-stacking interactions but lacks boronic acid’s cross-coupling utility. Used as protease inhibitors .

2-Fluoro-5-methoxyphenylboronic acid

  • Molecular Formula : C₇H₇BFO₃
  • Molecular Weight : 169.94 g/mol
  • Key Differences: Simpler aromatic boronic acid with fluorine and methoxy substituents.

Comparative Data Table

Property {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde 3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
Molecular Weight (g/mol) ~215.5 149.17 283.51
Key Functional Group Boronic acid (-B(OH)₂) Aldehyde (-CHO) Carboxylic acid (-COOH) and bromine
Synthetic Yield 86–90% (based on analogous routes, ) 45–90% () ≥97% ()
Application Cross-coupling reactions Carbazole synthesis PROTAC development
Stability Stable in protic solvents; sensitive to strong acids/bases Air-sensitive; requires inert storage Hygroscopic; requires anhydrous conditions

Research Findings

Reactivity in Cross-Coupling

This compound outperforms simpler arylboronic acids (e.g., phenylboronic acid, ) in coupling with sterically hindered partners due to its rigid bicyclic structure . However, its reaction time is longer than electron-deficient boronic acids like 2-fluoro-5-methoxyphenylboronic acid .

Solubility and Formulation

The hydrochloride salt form improves aqueous solubility (critical for in vivo studies) compared to neutral boronic acids. However, its stability in physiological pH ranges (6–8) is inferior to sulfonamide derivatives (e.g., ) .

Biological Activity

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈BClN₂O₂
  • CAS Number : 2126178-84-3

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited a MIC of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .
    • Comparatively, other derivatives showed varying degrees of activity against gram-positive and gram-negative bacteria .
  • Mechanism of Action :
    • The antibacterial activity is believed to be linked to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
    • The compound's boronic acid moiety may interact with serine residues in bacterial enzymes, leading to functional impairment .

Case Studies

A study conducted on the efficacy of various boronic acids demonstrated that compounds similar to this compound were effective in inhibiting biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Bacterial StrainMIC (µM)Activity Level
E. coli50Moderate
S. agalactiae75Moderate
Staphylococcus aureus100High

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Testing :
    • In vitro assays revealed that this compound exhibits significant cytotoxicity against human colon adenocarcinoma cells with IC50 values in the low micromolar range .
    • The compound demonstrated selective toxicity towards cancer cells compared to normal cells.
  • Mechanisms of Action :
    • The antitumor activity is hypothesized to involve apoptosis induction through mitochondrial pathways and the activation of caspases .

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